Product packaging for Diethyl aspartate(Cat. No.:CAS No. 13552-87-9)

Diethyl aspartate

Cat. No.: B079729
CAS No.: 13552-87-9
M. Wt: 189.21 g/mol
InChI Key: HMNXRLQSCJJMBT-LURJTMIESA-N
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Description

Diethyl aspartate, with the CAS registry number 43101-48-0, is the diethyl ester of aspartic acid . This organic compound is a clear, lightweight liquid with a molecular formula of C8H15NO4 and a molecular weight of 189.21 g/mol . It is produced via an esterification reaction between aspartic acid and ethanol . In scientific research, this compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. A significant area of its application is in cosmetic science, where it is studied for its functional properties as an antistatic agent and a skin-conditioning agent . As an antistatic agent, it helps to neutralize electrical charges on surfaces, which is particularly useful in formulations to control hair flyaways and frizz . As a skin conditioner, it contributes a soft, silky finish, improves the spreadability of formulations, and enhances the hydrated feel of the skin without leaving a heavy residue . Its compatibility with water and alcohol makes it a versatile ingredient for various research formulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B079729 Diethyl aspartate CAS No. 13552-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXRLQSCJJMBT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929036
Record name Diethyl aspartate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-87-9, 43101-48-0
Record name Diethyl aspartate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, 1,4-diethyl ester
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Record name Diethyl aspartate
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Record name Diethyl DL-aspartate
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Record name DIETHYL ASPARTATE
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Chemical Reactivity and Derivatization Studies of Diethyl Aspartate

Hydrolysis Reactions of Diethyl Aspartate Esters

This compound can undergo hydrolysis, a reaction where water cleaves the ester bonds, to produce aspartic acid and ethanol (B145695). smolecule.comvulcanchem.com This process can be catalyzed by either acids or bases. smolecule.comvulcanchem.com The rate of this reaction is influenced by factors such as pH and temperature. vulcanchem.com The hydrolysis of this compound is a critical step in applications like peptide synthesis, where the aspartic acid residue needs to be incorporated into a peptide chain.

The general reaction for the hydrolysis of this compound is as follows:

this compound + 2 H₂O → Aspartic acid + 2 Ethanol

This reaction is fundamental to the role of this compound as a prodrug, as its hydrolysis in biological systems releases aspartic acid, which can then participate in various metabolic pathways.

Transesterification Processes for Novel Aspartate Esters

Transesterification is a process where the ethyl groups of this compound are exchanged with other alkyl or aryl groups from an alcohol, resulting in the formation of new aspartate esters. smolecule.com This reaction provides a pathway to synthesize a variety of aspartate derivatives with different properties. For instance, the transesterification of diethyl terephthalate (B1205515) with ethylene (B1197577) glycol dimethyl ether is a known method for preparing certain polyester (B1180765) additives. chembk.com Lipases, a class of enzymes, can also catalyze transesterification reactions, often with high selectivity. researchgate.net

Amidation Reactions and Formation of Aspartate Amide Derivatives

The ester groups of this compound can react with amines to form amides, a process known as amidation. smolecule.com This reaction is a valuable method for creating a diverse library of aspartate derivatives. The amino group of this compound can also react with carboxylic acids or their derivatives to form amides. smolecule.com

In some cases, the amidation of unprotected amino acids like aspartic acid can be achieved directly. For example, the use of boron trifluoride diethyl etherate has been reported for the simultaneous protection and activation of L-aspartic acid towards reaction with amines, although this can sometimes lead to low yields. researchgate.net In prokaryotes and eukaryotes, the biosynthesis of asparagine from aspartate occurs through amidation, catalyzed by asparagine synthetase. ui.ac.id

Polymerization and Oligomerization Mechanisms of Aspartate Diesters

This compound can undergo polymerization and oligomerization to form polyaspartates and oligoaspartates, which are biodegradable polymers with various industrial applications. vulcanchem.comacs.org

Enzymatic catalysis is a prominent method for the polymerization of this compound. Proteases, such as α-chymotrypsin, have been shown to efficiently catalyze the oligomerization of diethyl L-aspartate to form oligo(β-ethyl-α-aspartate). vulcanchem.comacs.orgnih.govacs.org Under optimal conditions (pH 8.5, 40°C, 0.5 M this compound), this reaction can yield products with an average degree of polymerization of about 12 in a very short time. vulcanchem.comacs.org Papain is another protease that has been used for the oligomerization of various amino acid esters, though it shows high selectivity and is inactive for this compound oligomerization. nih.govacs.orgmdpi.com

A study reported the bulk polymerization of L-aspartic acid diethyl ester catalyzed by immobilized CAL-B, which primarily yielded α-linked poly(L-aspartate) with an average degree of polymerization of 50. rsc.org The polymerization was found to proceed in a controlled manner via a chain-growth mechanism. rsc.org Another study detailed the polymerization of diethyl L-aspartate using a bacterial protease from Bacillus subtilis in an organic solvent, which produced α-linked poly(ethyl L-aspartate). acs.org

The resulting poly(aspartic acid) is a water-soluble, biodegradable polymer with potential to replace non-biodegradable polymers like poly(acrylic acid) in various applications. vulcanchem.comacs.org

Table 1: Enzymatic Oligomerization of Diethyl L-Aspartate

Enzyme Monomer Product Key Findings
α-Chymotrypsin Diethyl L-aspartate Oligo(β-ethyl-α-aspartate) Efficient catalysis with yields of ~60% and an average degree of polymerization of ~12 under optimal conditions. vulcanchem.comacs.org
Papain Diethyl L-aspartate No reaction Inactive for the oligomerization of this compound, demonstrating high substrate selectivity. nih.govacs.org
Protease from Bacillus subtilis Diethyl L-aspartate α-linked poly(ethyl L-aspartate) Polymerization in an organic solvent yielded a polymer with a molecular weight of up to 3700. acs.org

Strategies for Aspartimide Formation Control in Peptide Synthesis

During peptide synthesis, a significant side reaction involving aspartic acid residues is the formation of aspartimide. iris-biotech.deiris-biotech.de This occurs through the cyclization of the aspartyl residue, where the backbone amide nitrogen attacks the side-chain carbonyl group. iris-biotech.de This side reaction is particularly problematic in Fmoc-based solid-phase peptide synthesis (SPPS) as it is promoted by the basic conditions used for Fmoc group removal. iris-biotech.deiris-biotech.de Aspartimide formation leads to a mixture of by-products, including α- and β-aspartyl peptides and their epimers, which can be difficult to separate from the desired peptide, resulting in low yields and purification challenges. iris-biotech.deiris-biotech.deresearchgate.net

Several strategies have been developed to control and minimize aspartimide formation:

Use of Bulky Protecting Groups: Increasing the steric bulk of the ester protecting group on the aspartic acid side chain can hinder the cyclization reaction. iris-biotech.deiris-biotech.debiotage.com Examples of such bulky groups include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die). biotage.com

Modification of Deprotection Conditions: Altering the conditions for Fmoc removal can reduce aspartimide formation. Adding an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for deprotection has been shown to be effective. biotage.com Using a weaker base, such as piperazine, can also suppress this side reaction. biotage.com

Backbone Protection: Protecting the amide nitrogen of the amino acid preceding the aspartic acid residue can prevent the nucleophilic attack required for aspartimide formation. peptide.com Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) have been used for this purpose. peptide.com

Formation of Metal Complexes with Aspartate-Containing Ligands

The carboxylate groups of aspartic acid and its derivatives can act as ligands, forming coordination complexes with various metal ions. google.commdpi.comgriffith.edu.aunih.gov These complexes have applications in various fields, including as chelating agents. google.comgriffith.edu.au Chelating agents are compounds that can form stable, water-soluble complexes with metal ions. google.com

For example, poly(aspartic acid) (PASP), derived from this compound, has a strong affinity for and forms robust complexes with heavy and alkaline earth metal ions. griffith.edu.aunih.govresearchgate.net This property makes it useful as a scale inhibitor in industrial settings by chelating calcium ions and preventing the precipitation of calcium salts. nih.govresearchgate.net It is also used in wine preservation to prevent the precipitation of potassium tartrate through chelation. griffith.edu.aunih.gov

The synthesis of binuclear complexes of divalent metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with a ligand derived from L-aspartic acid and diethyl oxalate (B1200264) has been reported. researchgate.nettandfonline.comtandfonline.com Spectroscopic and magnetic studies confirmed the formation of these complexes. researchgate.nettandfonline.com In some cases, the metal ions in these complexes exhibit specific geometries, such as square-planar for Cu(II) and tetrahedral for Zn(II). researchgate.nettandfonline.com

Table 2: Mentioned Compounds and their PubChem CIDs

Compound Name PubChem CID
This compound 77927
Aspartic acid 5960
Ethanol 702
Asparagine 6267
Piperidine 8082
1-Hydroxybenzotriazole 65749
Diethyl oxalate 8936
Poly(aspartic acid) 64491
Piperazine 4837
Boron trifluoride diethyl etherate 8005
α-Chymotrypsin 96065099
Papain 13478
Diethyl terephthalate 7780
Ethylene glycol dimethyl ether 8174
Fmoc Not available
3-methylpent-3-yl Not available
2,3,4-trimethylpent-3-yl Not available
2-hydroxy-4-methoxybenzyl Not available
2,4-dimethoxybenzyl Not available
Manganese(II) 23930
Cobalt(II) 23938
Nickel(II) 23939
Copper(II) 271
Zinc(II) 23994
Poly(acrylic acid) 6581
Potassium tartrate 15928

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Diethyl Aspartate as a Building Block in Peptide Synthesis

The synthesis of peptides, essential biopolymers with a vast array of biological functions, often requires the strategic use of protecting groups to prevent unwanted side reactions. This compound plays a significant role in this field, particularly in the incorporation of aspartic acid residues into growing peptide chains.

This compound serves as a protected form of aspartic acid, enabling its seamless integration into peptide sequences. vulcanchem.com The ethyl ester groups mask the carboxylic acid functionalities, which would otherwise be reactive under the conditions of peptide bond formation. This protection ensures that the desired amide linkage occurs exclusively between the α-amino group of the incoming amino acid and the α-carboxyl group of the growing peptide chain. The L-isomer of this compound is specifically used to maintain the natural stereochemistry of proteins. wikipedia.org

The use of this compound exemplifies the principle of orthogonal protection in peptide synthesis. iris-biotech.de The ethyl ester groups protecting the side-chain and C-terminal carboxyl groups are stable under the conditions required for the removal of the temporary N-terminal protecting group (such as the Fmoc group). vulcanchem.comiris-biotech.de This allows for the selective deprotection of the α-amino group, enabling the stepwise addition of amino acids to the growing peptide chain. Once the desired peptide sequence is assembled, the ethyl ester groups can be removed under specific conditions, typically acidic hydrolysis, to reveal the free carboxylic acid groups of the aspartic acid residues. smolecule.com

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to a solid support, which simplifies the purification process after each coupling step. peptide.com Aspartate derivatives, including those with ester-based protecting groups like this compound, are commonly employed in Fmoc-based SPPS. nih.gov However, a significant side reaction associated with aspartic acid residues in SPPS is the formation of aspartimide. nih.goviris-biotech.de This intramolecular cyclization reaction is catalyzed by both acidic and basic conditions and can lead to the formation of undesired β-peptides and racemization. iris-biotech.deiris-biotech.de The choice of protecting group for the aspartic acid side chain is crucial in minimizing this side reaction. While tert-butyl (tBu) esters are commonly used, research has shown that bulkier ester groups can further reduce the incidence of aspartimide formation. nih.goviris-biotech.de

Protection of Carboxylic Acid and Amine Functionalities for Selective Coupling

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of bioactive compounds and pharmaceutical intermediates. smolecule.com Its structure can be modified at the amine or ester functionalities to generate novel molecules with potential therapeutic applications. vulcanchem.com For instance, the amine group can be alkylated or acylated to introduce various substituents, leading to the creation of libraries of N-substituted this compound derivatives for biological screening. nih.gov Furthermore, the ester groups can undergo reactions such as amidation or reduction to further diversify the molecular scaffold. smolecule.com This versatility has been exploited in the synthesis of compounds with potential applications as enzyme inhibitors and other therapeutic agents. nih.govnih.gov this compound is a precursor for various bioactive compounds, including certain amino acids like methionine, threonine, lysine, and isoleucine. mdpi.com

Development and Evaluation of Enzyme Inhibitors

Enzyme inhibitors are crucial tools in drug discovery and for understanding biological pathways. This compound has been utilized as a scaffold for the design and synthesis of inhibitors targeting specific enzymes.

Aspartate transcarbamoylase (ATCase) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and antimalarial drugs. nih.govmdpi.com Researchers have synthesized and evaluated a series of N-substituted diethyl aspartates as potential inhibitors of ATCase. nih.gov These studies have shown that certain derivatives of this compound exhibit significant inhibitory activity against the enzyme. nih.gov For example, N-acyl derivatives of this compound have demonstrated both antimicrobial and anti-ATCase activity. nih.gov The structural information gleaned from these studies, where this compound serves as a foundational scaffold, provides valuable insights for the rational design of more potent and selective ATCase inhibitors. nih.gov

Chiral Synthons in Natural Product Synthesis and Stereoselective Transformations

This compound, inheriting the intrinsic chirality of its parent amino acid, L-aspartic acid, serves as a valuable chiral synthon in organic synthesis. vulcanchem.com Its structure, featuring a stereocenter at the alpha-carbon, is crucial for its application in asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules. vulcanchem.com Chemists utilize this compound as a building block to introduce defined stereochemistry into target molecules, which is particularly important in the synthesis of pharmaceutically active compounds and natural products. vulcanchem.comchimia.ch

The utility of aspartic acid derivatives as chiral templates is well-established. For instance, stereoselective transformations of L-aspartic acid can yield other important chiral molecules like L-malic acid. google.com This principle extends to this compound, which can be modified to create precursors for a range of complex structures. One notable application is in the synthesis of β-lactam antibiotics, where optically active β-hydroxy-α-amino acids are key intermediates. orgsyn.org A practical, large-scale synthesis route has been developed for diethyl erythro-3-hydroxy-N-(tert-butoxycarbonyl)-L-aspartate, a derivative of this compound, highlighting its role as a chiral precursor in medicinal chemistry. orgsyn.org

Enzymatic methods are often employed to leverage the chirality of this compound and its analogs. The enantioselective hydrolysis of meso-diesters, such as dimethyl aspartate, using enzymes like pig liver esterase (PLE), can produce chiral half-esters. chimia.ch These half-esters are versatile intermediates for the enantioselective synthesis of natural products. chimia.ch The approach involves converting a molecule with a plane of symmetry (a meso compound) into a chiral molecule, a process known as "asymmetrization". chimia.ch

Furthermore, the general strategy of using readily available natural amino acids as starting points for more complex chiral molecules is a cornerstone of modern organic synthesis. cambridge.org L-serine, for example, can be converted into a chiral α-amino-β-lactone, which then serves as a synthon for various β-substituted alanines. cambridge.org Similarly, this compound provides a reliable chiral scaffold for building stereochemically complex molecules, including various amino acid derivatives and components of marine natural products. mdpi.comacs.org The synthesis of C2-symmetric natural products, for example, has been achieved starting from L-aspartic acid, involving key stereoselective reactions. researchgate.net

Synthesis of Specialty Polymers and Materials from Aspartate Monomers

One of the most significant applications of this compound is as a monomer for the production of specialty polymers, particularly biodegradable poly(aspartic acid) (PAA) and its derivatives. vulcanchem.com These polymers are considered environmentally friendly alternatives to conventional petroleum-based polymers like poly(acrylic acid). vulcanchem.comnih.gov

Enzymatic polymerization of this compound offers a sustainable route to these materials under mild conditions, which helps to avoid racemization and produce polymers with well-defined structures. nih.govrsc.org Various enzymes have been shown to effectively catalyze this polymerization.

A bacterial protease from Bacillus subtilis has been used to polymerize L-diethyl aspartate in organic solvents to yield poly(ethyl L-aspartate). quimicaorganica.orgacs.orgacs.org This polymer can subsequently be saponified to produce poly(sodium aspartate), which is readily biodegradable by activated sludge from municipal wastewater treatment plants. quimicaorganica.orgacs.orgacs.org Research has optimized conditions for this enzymatic polymerization, exploring the effects of temperature, solvent, and water content on polymer yield and molecular weight. acs.org

Table 1: Enzymatic Polymerization of Diethyl L-aspartate with Bacillus subtilis Protease

Parameter Condition Outcome Reference
Enzyme Protease from Bacillus subtilis (BS) Produces α-linked poly(ethyl L-aspartate) acs.orgacs.org
Temperature 30-50°C Polymerization is effective within this range. acs.org
Optimal Temperature 40°C Yields best polymerization results. acs.org
Solvent Acetonitrile (B52724) Facilitates the polymerization reaction effectively. acs.org
Max. Polymer Yield 85% Achieved under optimal conditions. acs.orgacs.org
Molecular Weight (Mw) Up to 3700 g/mol The molecular weight of the resulting polymer. acs.orgacs.org

Other enzymes have also been investigated for this purpose. α-Chymotrypsin was found to be highly efficient for the oligomerization of L-aspartate diethyl ester, producing oligo(β-ethyl-α-aspartate). nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been successfully employed. Solvent-free enzymatic polymerization of this compound using CALB at 80°C yielded enantiomerically pure polyaspartic acid with a high content (up to 97%) of β-amide linkages. nih.gov Similarly, Novozyme 435, another lipase, shows a preference for forming the β-linkage in the polycondensation of L-aspartate diester monomers. mdpi.com

The polymerization is not limited to polyesters. This compound and its parent compound, aspartic acid, are used as monomers in the synthesis of other specialty materials, including polyesteramides and polyamides. nih.govmdpi.com For instance, a polymerizable macrocycle has been prepared from an L-aspartic acid dimethyl ester derivative, demonstrating the versatility of aspartate-based monomers in creating complex polymer architectures. tandfonline.com These biobased polymers have a wide range of potential applications, from drug delivery systems and tissue engineering to environmentally benign antiscalants and superabsorbent materials. nih.govnih.govresearchgate.net

Table 2: Comparison of Enzymes in this compound Polymerization

Enzyme Polymer Product Key Features Reference(s)
***Bacillus subtilis* Protease** Poly(ethyl L-aspartate) Yields α-linked polymer; Mw up to 3700 g/mol. quimicaorganica.orgacs.orgacs.org
α-Chymotrypsin Oligo(β-ethyl-α-aspartate) Efficient catalysis for oligomer synthesis. nih.gov
***Candida antarctica* Lipase B (CALB)** Polyaspartic acid Solvent-free; produces high β-unit content (97%). nih.gov
Novozyme 435 Polyesteramides Shows regioselectivity for β-linkage of the aspartate unit. mdpi.com
***Pedobacter sp.* Hydrolase-1 (PEG-modified)** Poly(α-ethyl β-aspartate) Specifically cleaves and forms β-aspartate amide bonds. nih.gov

Biological and Biochemical Research on Diethyl Aspartate and Aspartate Metabolism

Modulation of Neurotransmitter Systems and Synaptic Transmission

Influence on Brain Glutamate (B1630785) and Aspartate Levels

Diethyl aspartate acts as a prodrug, meaning it is metabolized in the body to its active form, aspartate. systemsbiology.net Specifically, the D-enantiomer, D-aspartate, has been shown to influence the levels of key excitatory amino acid neurotransmitters in the brain. nih.gov

Research on rat models has demonstrated that administration of D-aspartate and its diethyl ester prodrug (DEE) can significantly alter the concentrations of L-glutamate and D-aspartate in various brain regions. nih.gov In one study, treatment with D-aspartate's diethyl ester led to notable increases in D-aspartate levels in the prefrontal cortex (PFC), striatum (STR), and hippocampus (HPC). nih.gov The same study observed that while L-aspartate levels were not significantly affected, the treatment did cause an increase in L-glutamate in the PFC and STR. nih.gov This suggests that this compound, through its conversion to D-aspartate, can modulate the glutamatergic system by influencing the release of L-glutamate in specific brain areas. nih.govnih.gov

Interaction with NMDA Receptors and Neuromodulation

The primary mechanism through which D-aspartate, derived from this compound, exerts its effects on the nervous system is by interacting with N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov D-aspartate acts as an agonist at the glutamate-binding site of the NMDA receptor, thereby activating it. nih.govnih.gov NMDA receptors are a critical class of ionotropic glutamate receptors that play a vital role in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.goveasychem.org

Activation of NMDA receptors by D-aspartate has been shown to enhance NMDA receptor-dependent synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus. nih.govnih.gov Beyond its direct agonist activity, D-aspartate also functions as a neuromodulator. It can trigger the presynaptic release of L-glutamate in certain brain areas by activating presynaptic NMDA, AMPA/kainate, and mGlu5 receptors. nih.gov This dual action—directly activating postsynaptic NMDA receptors and promoting the release of the principal excitatory neurotransmitter, L-glutamate—positions D-aspartate as a significant modulator of excitatory synaptic transmission. nih.govdsmz.de

Role in Amino Acid Metabolism and Cellular Homeostasis

Aspartate Metabolic Pathways and Precursor Utilization

In biological systems, this compound is hydrolyzed to yield aspartic acid and ethanol (B145695). nih.gov Aspartic acid, a non-essential amino acid, is a central molecule in cellular metabolism. nih.gov It is most commonly synthesized in the body through the transamination of oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.gov

Once formed, aspartate serves as a crucial precursor for the biosynthesis of numerous vital compounds. uni.lu It is indispensable for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. wikipedia.orguni.lu In the urea (B33335) cycle, aspartate donates a nitrogen atom for the elimination of excess ammonia (B1221849). nih.gov Furthermore, it is a precursor for the synthesis of several other amino acids in plants and microorganisms, including the essential amino acids methionine, threonine, and lysine. nih.gov Aspartate is also converted to asparagine and participates in gluconeogenesis. nih.govuni.lu

Impact on Mitochondrial Respiration and Cell Proliferation

A critical function of mitochondrial respiration in proliferating cells is to support the synthesis of aspartate. nih.govciteab.com This process is essential because aspartate is a rate-limiting precursor for nucleotide synthesis, which is required for cell proliferation. wikipedia.orguni.lu The synthesis of aspartate from oxaloacetate is dependent on a sufficiently high NAD+/NADH ratio, which is maintained by the mitochondrial electron transport chain (ETC). uni.lu

Consequently, when mitochondrial respiration is impaired, aspartate production can become a limiting factor for cell growth and division. uni.luuni.lu Studies have shown that in cells with a defective respiratory chain, proliferation is inhibited due to insufficient aspartate synthesis. nih.gov This highlights the fundamental link between mitochondrial function, aspartate metabolism, and the ability of cells to proliferate. citeab.comuni.lu

Endocrine System Regulation by Aspartate Enantiomers

The D-enantiomer of aspartate plays a significant role in the regulation of the endocrine system, where its concentration tends to increase after birth, coinciding with the functional development of endocrine glands. nih.govnih.gov Research has identified D-aspartate's presence and function in various endocrine tissues, including the hypothalamus, pituitary gland, and testes. nih.govnih.gov

In the neuroendocrine axis, D-aspartate has been shown to regulate the synthesis and release of several key hormones. nih.gov

Hypothalamus: It can induce the expression of genes for oxytocin (B344502) and vasopressin and may increase the release of gonadotropin-releasing hormone (GnRH). nih.govnih.gov

Pituitary Gland: D-aspartate stimulates the release of prolactin (PRL), luteinizing hormone (LH), and growth hormone. nih.govnih.gov

Testes: It is involved in the regulation of testosterone (B1683101) synthesis and release. nih.govnih.gov

Pineal Gland: D-aspartate has been found to inhibit the synthesis and reduce the release of melatonin. nih.govnih.gov

This evidence suggests that D-aspartate, for which this compound can serve as a precursor, acts as a chemical messenger in the endocrine system, modulating hormone production and secretion across different glands. nih.govnih.gov

Compound and PubChem CID Table

Investigational Therapeutic Applications in Disease Models

Studies in Neurological Conditions (e.g., Alzheimer's, Schizophrenia)

The metabolism of aspartate has been a focal point in neurological research, particularly concerning conditions like Alzheimer's disease and schizophrenia. Research indicates a significant link between these neurodegenerative and psychiatric disorders and the dysregulation of D-aspartate metabolism.

In the context of Alzheimer's disease (AD) , studies have explored the role of D-aspartate and its interaction with N-methyl-D-aspartate (NMDA) receptors. Amyloid-β oligomers, a hallmark of AD, are known to induce excessive calcium influx through NMDA receptors, which contributes to synaptic dysfunction and neuronal cell death. nih.gov This process is linked to neuronal cell cycle reentry, a precursor to neuron death in AD. nih.gov While some research initially pointed to elevated levels of D-amino acids like D-alanine in the brains of AD patients, other studies have found no significant difference in D-aspartate levels in the superior frontal gyrus of AD patients compared to controls. mdpi.commdpi.com However, an unbiased metabolomics study of the frontal cortex in AD patients revealed a marked dysregulation of mitochondrial aspartate metabolism, highlighting its importance in the disease's pathology. acs.org The neuroprotective potential of compounds structurally related to aspartate, such as diethyl acetyl aspartate, has also been investigated, with studies suggesting they may influence N-acetylaspartate (NAA) levels, which are often reduced in neurodegenerative diseases.

In schizophrenia , a significant body of research points to altered D-aspartate metabolism. nih.gov Multiple studies have reported reduced levels of D-aspartate in the post-mortem prefrontal cortex of individuals with schizophrenia. mdpi.comnih.govnih.gov This decrease is often associated with an increase in the expression or activity of the enzyme D-aspartate oxidase (DDO), which is responsible for degrading D-aspartate. nih.govnih.govfrontiersin.org Given that D-aspartate acts as an agonist at the NMDA receptor, its reduced levels are thought to contribute to the NMDA receptor hypofunction implicated in the pathophysiology of schizophrenia. nih.govnih.govfrontiersin.org Blood serum studies have also found lower levels of D-aspartate in patients with schizophrenia compared to control subjects. frontiersin.org These findings have led to the proposition that targeting D-aspartate metabolism, for instance by inhibiting DDO to increase D-aspartate levels, could be a novel therapeutic strategy for schizophrenia. frontiersin.org

Research in Cancer Metabolism

Aspartate metabolism is increasingly recognized as a critical factor in cancer cell proliferation and survival. Under certain conditions, aspartate can become a limiting nutrient for tumor growth, making its metabolic pathways a potential target for cancer therapy.

Cancer cells, particularly in a hypoxic (low oxygen) environment, have a high demand for aspartate for nucleotide and protein synthesis. frontiersin.org The mitochondrial electron transport chain (ETC) is a major source for the synthesis of aspartate. frontiersin.orgnih.gov When the ETC is impaired, such as in the hypoxic core of a tumor, aspartate synthesis is suppressed, which can limit cancer cell proliferation. nih.govnih.gov This has led to the understanding that aspartate availability is an endogenous metabolic limitation for the growth of some tumors. nih.gov

Several studies have demonstrated that cancer cells have developed mechanisms to overcome aspartate limitation. Some cancer cells can import aspartate from their environment, although aspartate has generally poor cell permeability. nih.govresearchgate.net More commonly, cancer cells utilize asparagine, which is more readily available in tumors. nih.gov However, many cancer cells lack sufficient asparaginase (B612624) activity to convert asparagine to aspartate. nih.gov Research has shown that engineering cancer cells to express an asparaginase that can produce aspartate from asparagine leads to faster tumor growth. nih.gov

The role of aspartate extends to maintaining redox balance within cancer cells through the malate-aspartate shuttle. nih.gov This shuttle is crucial for regenerating NAD+ in the cytosol, which is necessary for glycolysis. nih.gov A deficit in aspartate can disrupt this balance and lead to oxidative stress. nih.gov

Given its critical roles, targeting aspartate metabolism presents a promising therapeutic strategy. For instance, the anti-diabetic drug metformin (B114582) has been shown to inhibit mitochondrial function, which in turn depletes aspartate levels and slows tumor growth. nih.govmit.edu Other approaches could involve inhibiting pathways that support aspartate synthesis or preventing cancer cells from acquiring aspartate from their microenvironment. nih.gov Cell-permeable analogues of aspartate, such as dimethyl-aspartate, have been used in research to experimentally manipulate intracellular aspartate levels to study these effects. embopress.org

Anti-Liver Fibrosis Research using Aspartic Acid Derivatives

Recent research has explored the potential of aspartic acid and its derivatives in combating liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver. L-aspartic acid itself has demonstrated hepatoprotective properties, including the ability to suppress inflammatory responses in the liver. mdpi.com

Building on this, researchers have synthesized and evaluated a series of L-aspartic acid derivatives for their anti-fibrotic activity. mdpi.comnih.gov In one study, 32 different derivatives were created and tested for their ability to inhibit the promoter of COL1A1, a gene that plays a key role in the production of collagen, a major component of fibrotic tissue. mdpi.comnih.gov

The results of this research were promising. Several of the newly synthesized aspartic acid derivatives showed significantly higher inhibitory effects on the COL1A1 promoter compared to both L-aspartic acid and a known anti-fibrotic agent, epigallocatechin gallate (EGCG). mdpi.comnih.gov Two compounds in particular, designated as 41 and 8a , demonstrated superior potency. mdpi.comnih.gov

Further investigation into the mechanisms of action of compounds 41 and 8a revealed that they could inhibit the activation of hepatic stellate cells (LX-2 cells), which are the primary cell type responsible for collagen production during liver fibrosis. mdpi.comnih.gov This inhibition led to a reduction in the expression of key fibrotic markers, including COL1A1, fibronectin, and α-smooth muscle actin (α-SMA). nih.gov The study suggested that these derivatives exert their anti-fibrotic effects by inhibiting the IKKβ-NF-κB signaling pathway, which is a critical pathway involved in the inflammatory response that drives liver fibrosis. nih.govresearchgate.net

Another study has shown that both L-aspartate and D-aspartate can reduce liver inflammation and fibrosis by suppressing the NLRP3 inflammasome pathway. researchgate.net This effect was linked to the upregulation of a protein called NS3TP1. researchgate.net These findings underscore the potential of developing novel anti-liver fibrosis drugs based on the structure of aspartic acid. mdpi.comnih.gov

Anti-Inflammatory and Antioxidant Studies

Aspartic acid and its derivatives have been the subject of studies investigating their anti-inflammatory and antioxidant properties. D-aspartate, for instance, has been shown to possess neuroprotective properties and can reduce inflammation in mouse models of multiple sclerosis. researchgate.net Treatment with D-aspartate led to a significant decrease in serum levels of the pro-inflammatory cytokine interleukin-6 and an increase in total antioxidant capacity. researchgate.net

In the context of liver health, baicalin (B1667713), a natural product with known anti-inflammatory and antioxidant effects, was studied in a rat model of liver cirrhosis induced by diethyl nitrosamine. nih.gov The study found that baicalin treatment reduced levels of oxidative stress markers and pro-inflammatory cytokines, while also decreasing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes that are elevated during liver damage. nih.gov

Furthermore, extracts from the sea anemone, which are purported to have antioxidant and anti-inflammatory qualities, were tested against hepatotoxicity. The extract was found to mitigate the increase in serum levels of pro-inflammatory cytokines like TNF-α and various interleukins, and also counteracted the rise in liver enzymes such as ASAT (AST).

The anti-inflammatory effects of amygdalin (B1666031) extracts from cassava have also been evaluated. mdpi.com These extracts demonstrated an ability to prevent inflammatory edema, with an efficacy comparable to that of acetylsalicylic acid. mdpi.com

These studies, while not all directly involving this compound, highlight a broader interest in the therapeutic potential of aspartate and related compounds in modulating inflammatory and oxidative stress pathways. The mechanisms often involve the reduction of pro-inflammatory cytokines and the enhancement of the body's antioxidant defenses.

Studies on Aspartate-Related Enzymes in Biological Systems

The metabolism of aspartate is orchestrated by a variety of enzymes that play crucial roles in numerous biological processes. Key among these are aspartate aminotransferase and aspartate racemase.

Aspartate Aminotransferase (AST) , also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism. proteopedia.orgwikipedia.orgworthington-biochem.com It catalyzes the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. proteopedia.orgwikipedia.org This reaction is fundamental for linking amino acid and carbohydrate metabolism. proteopedia.org AST is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme and exists in two main isoforms: a cytosolic form (cAspAT or GOT1) and a mitochondrial form (mAspAT or GOT2). worthington-biochem.comnih.gov These isoforms, while catalyzing the same reaction, have different structural and chemical properties. worthington-biochem.com AST is found in high concentrations in various tissues, including the heart, liver, skeletal muscle, and kidneys. wikipedia.orgnih.govgenexlab.ae Its presence in the bloodstream is often used as a clinical marker for tissue damage, particularly to the liver. proteopedia.orggenexlab.ae

Aspartate Racemase is an enzyme that catalyzes the conversion of L-aspartate to D-aspartate. wikipedia.orgpnas.org The presence and function of this enzyme have been a subject of significant investigation, particularly in mammals. While initially discovered in bacteria, a mammalian aspartate racemase has been identified and cloned. wikipedia.orgpnas.org This enzyme is highly expressed in the brain, heart, and testes, tissues where D-aspartate is also found. wikipedia.org D-aspartate itself plays important roles in the nervous and endocrine systems. mdpi.comfrontiersin.org For example, it is abundant in the embryonic brain and is involved in neurogenesis. wikipedia.orgpnas.org Depletion of aspartate racemase in newborn neurons in the adult hippocampus has been shown to cause defects in dendritic development and neuron survival. pnas.org However, there is still some debate regarding the primary enzyme responsible for D-aspartate synthesis in all mammalian cells, with some studies suggesting that other enzymes, like serine racemase or even glutamate-oxaloacetate transaminase under certain conditions, may also contribute to its production. pnas.orgnih.govoup.com

The broader family of aminotransferases , to which AST belongs, is essential for the synthesis and degradation of amino acids. nih.gov In the aspartate family of amino acids, which includes threonine, lysine, methionine, and isoleucine, various enzymes catalyze the steps from the initial substrate, aspartate. frontiersin.org For example, the synthesis of most amino acids involves a transamination reaction from glutamate, which itself can be formed from aspartate via AST. frontiersin.org These enzymatic pathways are tightly regulated, often through allosteric control, to meet the cell's metabolic needs. embopress.org

The following table provides an overview of the key enzymes discussed:

Enzyme NameAbbreviation/Also Known AsFunctionLocation
Aspartate AminotransferaseAST, GOT, AATCatalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate.Cytosol and Mitochondria of various tissues (liver, heart, muscle, etc.). worthington-biochem.comnih.gov
Aspartate RacemaseDRConverts L-aspartate to D-aspartate.Brain, heart, testes. wikipedia.org
Serine RacemaseSRRPrimarily synthesizes D-serine, but can also catalyze aspartate racemization. oup.comBrain. oup.com

Theoretical and Computational Studies on Diethyl Aspartate and Its Analogs

Quantum Chemical Calculations of Molecular Conformations

Quantum chemical calculations are instrumental in understanding the three-dimensional structures that diethyl aspartate and its derivatives can adopt. These conformations are crucial as they dictate the molecule's physical properties and how it interacts with other molecules, such as enzymes.

The flexibility of aspartate derivatives, including this compound, arises from the possible rotations around several single bonds. This results in a complex conformational energy landscape with multiple local energy minima, each corresponding to a stable conformer. Theoretical studies on closely related analogs, such as L-aspartic acid dimethyl ester (AspOMe), provide significant insights into this landscape. researchgate.netrsc.orgbeilstein-journals.org

Researchers have employed high-level quantum chemical calculations, such as Density Functional Theory (DFT) with methods like ωB97X-D/aug-cc-pVTZ, to fully optimize the geometries of various conformers in both the isolated (gas) phase and in solution. researchgate.netrsc.orgbeilstein-journals.org These calculations map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. For L-aspartic acid dimethyl ester, a close analog of this compound, eight stable conformers were identified and ordered according to their relative energies. researchgate.net The analysis of dihedral angles is key to defining these structures. researchgate.net

Table 1: Calculated Relative Energies and Populations for L-Aspartic Acid Dimethyl Ester (AspOMe) Conformers This table is based on data for AspOMe, a close analog of this compound, calculated using the IEF-PCM solvation model at the ωB97X-D/aug-cc-pVTZ level of theory. The data illustrates the typical distribution of conformer stabilities.

ConformerRelative Energy (kcal/mol) in CCl4Population (%) in CCl4
a1 0.0036.9
c1 0.2026.6
b1 0.829.9
a2 0.849.6
c2 1.156.0
b2 1.632.9
c3 2.131.3
b3 2.650.5
Data derived from studies on L-aspartic acid dimethyl ester. researchgate.net

The relative stability of different conformers is determined by a delicate balance of intramolecular interactions. These include steric repulsion, which destabilizes crowded structures, and attractive forces like hyperconjugation and hydrogen bonds. rsc.org

Computational methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are used to characterize these weak interactions. researchgate.netrsc.org For aspartate esters, studies have investigated the presence of intramolecular hydrogen bonds, such as those between the amine group (NH2) and the carbonyl oxygens of the ester groups. researchgate.netrsc.org

Conformational Energy Landscapes of Aspartate Derivatives

Molecular Docking and Enzyme-Substrate Interaction Modeling

Molecular docking is a computational technique used to predict how a molecule like this compound (the substrate) binds to the active site of an enzyme. nih.gov This modeling provides critical insights into enzyme selectivity and catalytic mechanisms. nih.govacs.org

A notable application is the study of the protease-catalyzed oligomerization of L-aspartate diethyl ester (Et2-Asp). nih.govacs.org Experimental results show that the enzyme α-chymotrypsin efficiently catalyzes this reaction, while another protease, papain, is inactive. nih.govacs.org Computational modeling using Rosetta software was employed to understand this difference in selectivity. nih.govacs.org

The simulations involved docking Et2-Asp into the active sites of both enzymes. nih.govacs.org

In α-chymotrypsin: The models showed that Et2-Asp could fit favorably into the active site. The substrate's amine group was positioned optimally to attack the carbonyl carbon of the enzyme-acyl intermediate, leading to peptide bond formation. Two low-energy conformers of Et2-Asp were identified in the active site that were conducive to the reaction. nih.govacs.org

In papain: In contrast, the docking models revealed significant intramolecular steric clashes when Et2-Asp was placed in the active site. nih.govresearchgate.net The conformations required for the nucleophilic attack were highly strained and energetically unfavorable. researchgate.net These steric hindrances effectively inhibit catalysis, which aligns perfectly with the experimental observation that papain is inactive for this substrate. nih.govresearchgate.net

These computational studies successfully explained the molecular basis for the observed enzyme selectivity, demonstrating the predictive power of molecular docking in understanding enzyme-substrate interactions. nih.govacs.org

Spectroscopic Property Predictions for Structural Elucidation

Computational chemistry is a powerful ally in the elucidation of molecular structures by helping to interpret experimental spectroscopic data. researchgate.net Theoretical predictions of properties like Nuclear Magnetic Resonance (NMR) parameters can be compared with experimental values to confirm the conformational preferences of a molecule in solution. rsc.org

For derivatives of aspartic acid, a combined experimental and theoretical approach has proven effective. rsc.orgbeilstein-journals.org The methodology typically involves:

Calculation of Parameters: DFT methods are used to calculate NMR spin-spin coupling constants (e.g., ³JHH) for each of the stable conformers identified in the conformational analysis. rsc.org

Experimental Measurement: High-resolution NMR spectra of the compound are recorded in various solvents to obtain experimental coupling constants. rsc.org

Comparative Analysis: The theoretical and experimental ³JHH values are compared. Because the observed coupling constant in the experimental spectrum is a weighted average of the values for all conformers present at equilibrium, this comparison allows for the determination of the relative populations of each conformer in a given solvent. rsc.org

This joint analysis has shown excellent agreement between theoretical predictions and experimental data for aspartate derivatives, allowing for a detailed assignment of the most stable conformers in solution. rsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry allows researchers to map out the entire pathway of a chemical reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.org This provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.net

Studies on aspartate and its derivatives have used these methods to clarify complex reaction mechanisms:

Enzymatic Hydride Transfer: The mechanism of L-aspartate oxidase was investigated using a two-layer ONIOM (QM-MM) calculation. acs.org This method treats the core reactive atoms with high-level quantum mechanics (QM) and the surrounding protein environment with more efficient molecular mechanics (MM). The study detailed the energetics of the hydride-transfer process, highlighting the crucial role of non-covalent hydrogen bonding interactions between the L-aspartate substrate and active site residues like Arg290, His244, and His351 in stabilizing the transition state. acs.org

Enzymatic Oligomerization: In the α-chymotrypsin-catalyzed oligomerization of this compound, modeling helps to visualize the key steps. nih.govacs.org Before a peptide bond can form, an enzyme-acyl intermediate is created. The computational model shows how a second this compound molecule, acting as a nucleophile, enters the active site. Its free amine group is oriented to attack the enzyme-activated substrate complex, leading to chain propagation. nih.gov

Succinimide (B58015) Formation: Density functional theory (DFT) calculations have been used to elucidate the non-enzymatic, multi-step mechanism of succinimide formation from aspartic acid residues. mdpi.comnih.gov The calculations revealed a complex pathway involving a quintuple proton transfer along a network of intramolecular and intermolecular hydrogen bonds, followed by a conformational change and nucleophilic attack to form the five-membered ring intermediate. mdpi.comnih.gov

These examples underscore the capacity of computational chemistry to provide a molecular-level narrative of reaction processes, revealing the intricate electronic and structural changes that govern chemical transformations.

Advanced Analytical Methodologies for Diethyl Aspartate Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of diethyl aspartate, enabling the separation of the compound from complex mixtures and its subsequent quantification. The choice of technique depends on the specific analytical goal, such as purity analysis or chiral separation.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful methods for the separation, identification, and quantification of this compound. eag.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). UHPLC utilizes columns with smaller particle sizes (less than 2 µm) and higher pressures (up to 100 MPa) compared to traditional HPLC, resulting in faster analysis times and superior resolution. eag.com

For the analysis of aspartic acid and its derivatives, reversed-phase HPLC is commonly employed. nih.gov Often, a pre-column derivatization step is necessary to enhance the chromatographic retention and detection of the amino acid ester. nih.govresearchgate.net Reagents such as 2,4-dinitro-1-fluorobenzene (DNFB) or phenyl isothiocyanate react with the amino group of this compound, yielding a derivative that can be readily detected by UV-Vis or fluorescence detectors. nih.govresearchgate.net A typical HPLC method for analyzing D- and L-aspartate involves a gradient elution program to effectively separate the enantiomers and other related compounds. researchgate.net For instance, a method for separating D-aspartate from L-aspartate utilized a gradient of acetonitrile (B52724) in a citrate-phosphate buffer, achieving distinct elution times for each isomer. researchgate.net

UHPLC methods offer significant advantages in terms of speed and efficiency. nih.gov A complete analysis, including separation and column equilibration, can be achieved in under three minutes, making it highly suitable for high-throughput screening applications. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Aspartate Analysis This table is illustrative of typical conditions used for aspartate analysis, which are adaptable for this compound.

ParameterConditionSource
Column Phenyl-hexyl or C18 nih.govnih.gov
Mobile Phase A 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile nih.govresearchgate.net
Mobile Phase B 90% acetonitrile in distilled water researchgate.net
Detection UV Absorption (e.g., 210 nm or 363 nm post-derivatization) nih.gov
Flow Rate 1.0 - 2.0 mL/min (UHPLC) nih.govresearchgate.net
Derivatization Agent 2,4-dinitro-1-fluorobenzene (DNFB) nih.govresearchgate.net

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a highly sensitive and specific analytical method. In GC-MS analysis of this compound, the molecule is ionized, and the resulting fragments are detected. The mass spectrum shows a characteristic fragmentation pattern, with a prominent top peak (base peak) at a mass-to-charge ratio (m/z) of 116. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the quantification of amino acids and their derivatives in complex biological samples. nih.govtandfonline.com This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comresearchgate.net In a typical LC-MS/MS workflow, this compound is first separated by the LC column and then ionized, usually by electrospray ionization (ESI). nih.gov The parent ion corresponding to this compound is selected and subjected to fragmentation, and the resulting daughter ions are monitored for highly specific quantification. nih.gov This approach, known as multiple reaction monitoring (MRM), ensures accuracy and minimizes interference from the sample matrix. nih.gov LC-MS/MS methods are capable of detecting analytes at very low concentrations, often in the femtomole range. tandfonline.com

Table 2: GC-MS Fragmentation Data for this compound

ParameterValueSource
NIST Number 32972 nih.gov
Total Peaks 37 nih.gov
m/z Top Peak 116 nih.gov
m/z 2nd Highest 29 nih.gov
m/z 3rd Highest 70 nih.gov

Since this compound possesses a chiral center, distinguishing between its enantiomers (D- and L-forms) is critical, particularly in biochemical and pharmaceutical research. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. scielo.br This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org

Several types of CSPs are effective for resolving amino acid enantiomers, including those based on cyclodextrins, macrocyclic glycopeptide antibiotics (e.g., teicoplanin-based CHIROBIOTIC T), and ligand-exchange columns. sigmaaldrich.com For example, cyclodextrin-based columns can be used with a mobile phase containing a low concentration of an acid, like trifluoroacetic acid, to resolve the racemic mixture, with detection typically performed using UV at around 210 nm. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. scielo.br These methods are sensitive enough for trace analysis and are fundamental for quality control in asymmetric synthesis. sigmaaldrich.comrsc.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of this compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons can be observed. The ethyl groups would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the aspartate backbone—the α-CH and the β-CH₂—would appear as multiplets. The chemical shifts of these signals are indicative of their local electronic environment. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. One would expect to see signals for the carbonyl carbons of the ester groups, the α- and β-carbons of the aspartate core, and the two carbons of the ethyl groups. rsc.orgchemicalbook.com The chemical shifts confirm the presence of the ester functionalities and the amino acid structure. Two-dimensional NMR techniques, such as HSQC, can be used to establish correlations between directly bonded protons and carbons, further solidifying the structural assignment. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides expected ranges for the key signals based on typical values for similar structures.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H Ethyl -CH₃~1.2-1.3Triplet
¹H Ethyl -CH₂~4.1-4.2Quartet
¹H β-CH₂~2.7-2.9Multiplet
¹H α-CH~3.7-3.9Multiplet
¹H -NH₂VariableBroad Singlet
¹³C Ethyl -CH₃~14-
¹³C β-C~37-
¹³C α-C~50-
¹³C Ethyl -OC H₂~61-
¹³C Carbonyl C=O~170-172-

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The resulting spectra serve as a molecular fingerprint and are used to identify the functional groups present in this compound.

The IR spectrum of this compound is characterized by several key absorption bands. nist.gov A strong, sharp band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester groups. libretexts.org The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. researchgate.net Additionally, C-O stretching vibrations from the ester linkages are expected around 1100-1300 cm⁻¹. libretexts.org

Raman spectroscopy provides information on similar vibrational modes but is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational and conformational properties of this compound. acs.orgacs.org

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Source
N-H StretchAmine (-NH₂)3300 - 3500 researchgate.net
C-H StretchAlkyl2850 - 3000 libretexts.org
C=O StretchEster1730 - 1750 libretexts.org
C-O StretchEster1100 - 1300 libretexts.org

Circular Dichroism for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left and right circularly polarized light. libretexts.org This method is exceptionally suited for investigating the structure of optically active chiral molecules, such as this compound and its derivatives, as their peptide bonds are optically active. libretexts.org The application of CD spectroscopy is crucial for characterizing the secondary structure of proteins and peptides, determining the absolute configuration of molecules, and conducting detailed stereochemical analysis. polyu.edu.hkpolyu.edu.hk

The far-UV region of the CD spectrum (190-250 nm) is particularly useful for analyzing the secondary structure of polypeptides derived from aspartic acid. libretexts.org The unique spectra corresponding to ordered structures allow for the quantitative estimation of their relative fractions within a polymer. libretexts.org Furthermore, CD spectroscopy can be employed to study conformational changes induced by various environmental factors such as solvent polarity, temperature, and pH, providing a deeper understanding of the stability and dynamics of peptide structures. subr.edu This makes CD an indispensable tool for verifying the structural integrity and stereochemical purity of polymers synthesized from this compound, which is critical for their potential applications in biomaterials and pharmaceuticals. vulcanchem.comsubr.edu

Electrochemical and Biosensor Development for Aspartate Detection

The detection of aspartate, a crucial non-essential amino acid and neurotransmitter, is of significant interest in clinical diagnostics and neuroscience. rsc.orgresearchgate.net Electrochemical biosensors, particularly those based on enzyme-modified electrodes, have emerged as a promising approach for sensitive and real-time detection of aspartate and other neurotransmitters. rsc.orgmdpi.com

Enzyme-Modified Microelectrodes for Real-Time Neurotransmitter Detection

Enzyme-modified microelectrodes offer a highly selective and sensitive method for detecting analytes that are not readily redox-active, such as the amino acid aspartate. researchgate.netnih.gov The fundamental principle involves immobilizing a specific enzyme onto an electrode surface. rsc.orgnih.gov This enzyme catalyzes a reaction with the target analyte, producing an electroactive species, such as hydrogen peroxide (H₂O₂), which can then be detected electrochemically. nih.govnih.gov

For aspartate detection, a multi-enzyme system is often employed. For example, a biosensor can be fabricated by immobilizing aspartate transaminase (AST) and glutamate (B1630785) oxidase (GluOx) or pyruvate (B1213749) oxidase (POX) and oxaloacetate decarboxylase on an electrode. researchgate.netmdpi.com In the presence of a co-substrate like α-ketoglutarate, AST converts L-aspartate into glutamate or oxaloacetate. researchgate.netmdpi.com The subsequent enzymatic reaction generates a detectable product like H₂O₂. nih.govresearchgate.net The measured current from the oxidation of H₂O₂ is directly proportional to the aspartate concentration. researchgate.net

The performance of these biosensors is significantly enhanced by incorporating nanomaterials like carbon nanotubes or creating nanostructured electrode surfaces, which improve electron transfer and sensitivity. rsc.orgnih.govnih.gov These microelectrodes can achieve low limits of detection and wide linear ranges, making them suitable for clinical applications. nih.govmdpi.com For instance, a bi-enzyme aspartate biosensor demonstrated a linear response for aspartate concentrations from 1.0 to 2.0 mM with a detection limit of approximately 500 µM. mdpi.com Another glutamate biosensor, a related analyte, showed a wide linear range from 5 µM to 0.5 mM with a detection limit down to 5.6 µM. nih.gov The use of fast-scan cyclic voltammetry (FSCV) with these electrodes can further enhance temporal resolution, allowing for the real-time monitoring of neurotransmitter dynamics in biological samples. researchgate.netacs.org

ParameterGlutamate Biosensor nih.govAspartate Biosensor mdpi.com
Linear Range 5 µM - 0.5 mM1.0 mM - 2.0 mM
Limit of Detection 5.6 ± 0.2 µM~500 µM
Sensitivity 93 ± 9.5 nA·µM⁻¹·cm⁻²0.8 µA·mM⁻¹·cm⁻²
Response Time Not specified< 10 seconds
Enzymes Used Glutamate OxidaseAspartate Transaminase, Glutamate Oxidase

Genetically Encoded Biosensors for Dynamic Intracellular Aspartate Measurements

While microelectrodes are powerful for extracellular measurements, understanding the role of aspartate in cellular metabolism requires monitoring its concentration inside living cells. biorxiv.orgnih.gov Genetically encoded biosensors (GEBS) have emerged as a revolutionary tool for this purpose, offering real-time, dynamic measurements of intracellular metabolite levels with high spatial resolution. nih.govresearchgate.net

These sensors are engineered proteins, typically based on a fluorescent protein fused to a bacterial periplasmic binding protein that specifically binds the target metabolite. nih.govelifesciences.org Upon binding aspartate, the sensor protein undergoes a conformational change that alters its fluorescent properties, such as intensity or ratio of excitation/emission, which can be monitored via microscopy. nih.govresearchgate.net

Several green fluorescent protein-based aspartate sensors have been developed, often referred to by names such as AspSnFR, iAspSnFR, and jAspSnFR3. biorxiv.orgnih.govnih.gov These sensors were engineered from a glutamate-sensing precursor by modifying the ligand-binding site to switch its specificity from glutamate to aspartate. nih.govelifesciences.org The resulting biosensors exhibit a significant increase in fluorescence upon aspartate binding and demonstrate high selectivity for aspartate over other structurally similar amino acids like glutamate and asparagine. biorxiv.orgnih.gov

These tools have proven invaluable for studying aspartate metabolism in live mammalian cells. Researchers have used them to observe temporal changes in cytosolic aspartate levels resulting from various genetic, pharmacological, and nutritional manipulations. nih.govresearchgate.netelifesciences.org For example, iAspSnFR can detect decreases in aspartate levels following glutamine deprivation or inhibition of the electron transport chain, linking mitochondrial respiration directly to aspartate synthesis. biorxiv.orgresearchgate.net This technology enables high-throughput screening and provides an unprecedented view into the dynamics of cellular metabolism. nih.govresearchgate.net

BiosensorReported Fluorescence Change (in vitro)Apparent Affinity (in vitro)Selectivity (Aspartate vs. Glutamate)
jAspSnFR3 20-fold increase nih.govelifesciences.org~17 µM (KD) nih.govelifesciences.orgHigh, no significant off-target binding nih.govelifesciences.org
iAspSnFR 1000% increase biorxiv.org0.9 mM biorxiv.org52-fold biorxiv.org
AspSnFR Not specifiedNot specifiedPrecisely measures cytosolic aspartate nih.gov

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. eag.commeasurlabs.com These methods are essential for characterizing polymers, including those derived from aspartic acid, such as poly(succinimide) (PSI) and its hydrolyzed product, poly(aspartic acid) (PASP). researchgate.netvot.pl Key techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). eag.commeasurlabs.com

Thermogravimetric Analysis (TGA) measures changes in a sample's mass as it is heated in a controlled atmosphere. eag.com It is used to study the thermal stability and decomposition profile of polymers. researchgate.net For instance, TGA studies on PSI, the precursor to poly(aspartic acid), show that its thermal decomposition occurs in multiple stages and that it is generally more thermally stable than PASP at temperatures below 300°C. researchgate.net The temperature at which significant weight loss occurs provides a measure of the polymer's thermal stability; for example, a 10% weight loss was recorded at 375°C for PSI and 199°C for the sodium salt of PASP. researchgate.net

When TGA is coupled with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), it allows for the identification of the gaseous products evolved during decomposition. researchgate.netplos.org This provides detailed information about the degradation mechanism of the polymer. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during heating or cooling, revealing thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). eag.commeasurlabs.com This information is crucial for understanding the polymer's processing conditions and physical properties. science.gov By analyzing the thermal behavior of poly(aspartic acid) and its derivatives, researchers can assess their suitability for various applications, from biodegradable materials to industrial scale inhibitors. science.govacs.orgchesci.com

PolymerTechniqueKey FindingsReference
Poly(succinimide) (PSI) TGATwo-step degradation; more stable than PASP below 300°C. 10% weight loss at 375°C. researchgate.net
Sodium Poly(aspartate) (PAspNa) TGAComplex decomposition (up to five stages); 10% weight loss at 199°C. researchgate.net
Poly(aspartic acid-co-malic acid) DSC/TGAAnalysis of thermal properties for scale inhibition applications. science.gov

New research is paving the way for expanded applications of this compound, a versatile chemical compound. This article explores future research directions and emerging applications, focusing on stereoselective synthesis, rational drug design, and advanced analytical and computational methods.

Future Research Directions and Emerging Applications of Diethyl Aspartate

The unique properties of diethyl aspartate make it a valuable compound in various scientific fields. Future research is expected to unlock even more of its potential, particularly in the development of advanced materials and pharmaceuticals. vulcanchem.com

Q & A

Q. What are the standard synthetic routes for diethyl aspartate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via esterification of L-aspartic acid with ethanol under acidic catalysis. A two-step method involves protecting the amino group of aspartic acid (e.g., using phthalimidomalonate derivatives) before esterification . Optimization focuses on controlling reaction temperature (50–80°C), stoichiometric ratios (excess ethanol), and catalyst choice (e.g., HCl or sulfuric acid). Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity this compound (>95%) . Yield improvements (70–85%) are achievable by removing water via Dean-Stark traps during reflux.

Q. How can this compound be characterized structurally and quantitatively in laboratory settings?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify ester group formation (δ ~4.1–4.3 ppm for ethyl groups) and amino acid backbone integrity. Quantitative analysis employs HPLC with UV detection (210 nm) using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Mass spectrometry (ESI-MS) further validates molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1 for this compound) . Purity assessment via titration (acid-base or Karl Fischer for residual moisture) is recommended for batch consistency.

Q. What are the key stability considerations for this compound in storage and experimental use?

this compound is hygroscopic and prone to hydrolysis under basic or aqueous conditions. Storage requires anhydrous environments (desiccators with silica gel) at 2–8°C. Stability tests via accelerated degradation studies (40°C/75% relative humidity over 30 days) can identify decomposition products (e.g., aspartic acid, monoethyl esters). Use inert atmospheres (N₂) during reactions to prevent oxidation .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems, and what mechanistic insights can be derived from such studies?

this compound serves as a substrate analog in studies of aspartate aminotransferases (ASTs) and decarboxylases. For example, competitive inhibition assays using purified ASTs (e.g., from E. coli) reveal binding affinity (Kᵢ values) via kinetic profiling (Lineweaver-Burk plots). Isotopic labeling (¹³C or ¹⁵N) of the aspartate backbone tracks enzymatic transamination/decarboxylation pathways. Site-directed mutagenesis of active-site residues (e.g., arginine-292 in ASTs) clarifies steric and electronic effects on catalytic efficiency .

Q. What experimental designs are effective for studying this compound’s role in microbial chemotaxis or metabolic pathways?

Chemotaxis assays with E. coli (e.g., capillary tube or agarose plug methods) quantify bacterial migration toward this compound gradients. Microfluidic platforms enable real-time tracking of cellular responses at nM–µM concentrations. Transcriptomic analysis (RNA-seq) identifies upregulated genes (e.g., tar chemoreceptors) under this compound exposure. Isotope tracer studies (¹⁴C-labeled ethyl groups) map metabolic incorporation into lipids or amino acid pools .

Q. How can contradictions in data on this compound’s biological effects be resolved methodologically?

Discrepancies in toxicity or bioactivity studies often stem from impurity profiles or solvent artifacts. Rigorous batch-to-batch characterization (HPLC, GC-MS) ensures compound integrity. Dose-response studies in in vitro models (e.g., hepatocytes for liver toxicity) should include positive controls (e.g., diethyl phthalate) and cell viability assays (MTT, LDH release). Meta-analysis of existing literature using PRISMA guidelines helps identify confounding variables (e.g., species-specific AST isoforms) .

Methodological Best Practices

  • Experimental Reproducibility : Document reaction parameters (temperature, solvent ratios) and analytical conditions (HPLC gradients, NMR acquisition times) in detail .
  • Data Interpretation : Use multivariate statistics (ANOVA, PCA) to distinguish signal from noise in biological assays .
  • Ethical Compliance : For studies involving human-derived enzymes or tissues, adhere to institutional review board (IRB) protocols and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.